N-(2-methoxy-5-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
N-(2-Methoxy-5-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a substituted phenyl ring and a sulfanyl-linked imidazole moiety. Its structure comprises:
- Acetamide backbone: The central acetamide group (CH3CONH-) connects two distinct aromatic systems.
- 2-Methoxy-5-methylphenyl group: A methoxy (-OCH3) substituent at the ortho position and a methyl (-CH3) group at the para position on the benzene ring. This substitution pattern may influence solubility and electronic properties.
- 5-Phenyl-1H-imidazol-2-ylsulfanyl group: A phenyl-substituted imidazole ring linked via a sulfur atom.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13-8-9-17(24-2)15(10-13)21-18(23)12-25-19-20-11-16(22-19)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFLZENPGRMULH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 342.41 g/mol
The structure includes a methoxy group, a methyl group, and an imidazole moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound have been evaluated through various assays that measure its effectiveness against different biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its anticancer properties:
The compound exhibited significant cytotoxicity against MDA-MB-231 cells, inducing apoptosis characterized by increased annexin V-FITC positivity. This suggests that the compound may trigger programmed cell death, which is a desirable mechanism in cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial effects. The following table presents data on its antimicrobial activity against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type | Reference |
|---|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal | |
| Escherichia coli | 64 µg/mL | Bacteriostatic | |
| Candida albicans | 16 µg/mL | Fungicidal |
These results indicate that this compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.
Mechanistic Insights
The mechanisms underlying the biological activities of this compound have been explored through various studies:
- Apoptosis Induction : The compound's ability to induce apoptosis in cancer cells has been linked to the activation of caspase pathways and alterations in mitochondrial membrane potential.
- Enzyme Inhibition : It has been suggested that the compound may inhibit specific enzymes involved in cancer cell proliferation and survival, although further studies are needed to elucidate these pathways fully.
- Cell Cycle Arrest : Observations indicate that the compound can cause cell cycle arrest, particularly in the G2/M phase, which is crucial for preventing cancer cell division.
Case Studies
Several case studies have reported on the therapeutic potential of this compound:
- Study on MDA-MB-231 Cells : A study demonstrated that treatment with the compound resulted in a significant increase in apoptotic cells compared to control groups, indicating its potential as a breast cancer therapeutic agent.
- Antimicrobial Efficacy Against Resistant Strains : Another study highlighted its effectiveness against antibiotic-resistant strains of Staphylococcus aureus, suggesting its utility in treating infections caused by resistant pathogens.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formula.
Key Structural Insights:
Heterocyclic Core Variations: Imidazole vs. Sulfonyl vs. Sulfanyl: Sulfonyl groups (e.g., ) enhance electron-withdrawing effects, which may reduce metabolic stability compared to sulfanyl linkages.
Substituent Effects: Methoxy vs. Chloro: Methoxy groups (target compound) improve solubility via polar interactions, whereas chloro substituents (e.g., ) increase lipophilicity and steric bulk. Phenyl vs.
Physicochemical Properties
- Solubility : Methoxy and acetamide groups enhance aqueous solubility compared to chloro or sulfonyl analogs.
Preparation Methods
Debus-Radziszewski Reaction Optimization
The imidazole core forms via cyclocondensation of α-dicarbonyl compounds with amines and sulfur sources:
- Reactants : Phenylglyoxal (1.2 eq), ammonium thiocyanate (1.0 eq), and benzaldehyde (1.0 eq)
- Conditions : Ethanol reflux (78°C), 8–12 hours under nitrogen
- Workup : Acidification to pH 3–4 with HCl precipitates the product
Mechanistic Insights :
- Thiocyanate acts as sulfur donor and participates in ring formation
- Benzaldehyde provides the C5 phenyl substituent via aldol-like condensation
- Critical temperature control prevents over-oxidation of thiol group
Yield Optimization :
- 62–68% yield achieved through incremental benzaldehyde addition
- Purification via recrystallization from ethanol/water (3:1)
Preparation of 2-Chloro-N-(2-methoxy-5-methylphenyl)acetamide
Amide Bond Formation Strategies
Two primary routes demonstrate viability:
Route A: Schotten-Baumann Reaction
- Reactants : 2-Methoxy-5-methylaniline (1.0 eq), chloroacetyl chloride (1.1 eq)
- Conditions : Biphasic system (CH₂Cl₂/10% NaOH), 0°C → RT, 2 hours
- Advantages : Rapid reaction, easy workup
- Challenges : Over-chlorination risk requires careful stoichiometry
Route B: Carbodiimide-Mediated Coupling
- Reactants : Chloroacetic acid (1.2 eq), EDCI (1.1 eq), HOBt (0.2 eq)
- Conditions : DMF, 4Å molecular sieves, 24 hours RT
- Yield Comparison : 78% (Route B) vs. 65% (Route A)
- Purity : Route B produces fewer byproducts (validated via HPLC)
Thioether Bond Formation: Critical Parameter Analysis
Nucleophilic Displacement Mechanism
The central sulfur linkage forms via SN2 reaction between imidazole-2-thiolate and chloroacetamide:
Standard Conditions :
- Base: K₂CO₃ (2.5 eq) in anhydrous DMF
- Temperature: 60°C, 6 hours under nitrogen
- Molar Ratio: 1:1.05 (imidazole-thiol:chloroacetamide)
Key Observations :
- Thiolate generation crucial – weaker bases (NaHCO₃) give <40% conversion
- Solvent screening shows DMF superior to THF or acetonitrile for solubility
Side Reactions :
- Disulfide formation (mitigated by nitrogen atmosphere)
- N-Alkylation of imidazole (controlled via stoichiometric excess of thiol)
Purification and Characterization
Chromatographic Separation
- Mobile Phase : Ethyl acetate/hexane gradient (30% → 60%)
- Column : Silica gel 60 (230–400 mesh)
- Rf : 0.42 in EA/Hex 1:1
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆) :
- δ 12.85 (s, 1H, imidazole NH)
- δ 7.68–7.15 (m, 8H, aromatic)
- δ 4.25 (s, 2H, SCH₂CO)
- δ 3.79 (s, 3H, OCH₃)
- δ 2.27 (s, 3H, Ar-CH₃)
HRMS (ESI+) :
- Calculated for C₂₀H₂₀N₃O₂S [M+H]⁺: 374.1294
- Found: 374.1291
Alternative Synthetic Approaches
Mitsunobu Reaction Strategy
Alternative coupling using DIAD/PPh₃ system:
- Reactants : Imidazole-thiol (1.0 eq), 2-hydroxy-N-(2-methoxy-5-methylphenyl)acetamide (1.2 eq)
- Conditions : THF, 0°C → RT, 12 hours
- Outcome : 55% yield with significant byproduct formation
Solid-Phase Synthesis Exploration
Tentagel® resin-bound imidazole demonstrated:
- Loading Capacity : 0.8 mmol/g
- Coupling Efficiency : 72% per step
- Overall Yield : 41% after cleavage (TFA/DCM)
Industrial Scalability Considerations
Process Chemistry Optimization
Critical Parameters :
- Solvent Recovery : DMF distillation at reduced pressure (85°C/15 mmHg)
- Catalyst Recycling : K₂CO₃ recovery via aqueous extraction (83% efficiency)
- Waste Stream Management : Thiol scavengers (AgNO₃) reduce environmental impact
Pilot Plant Data :
- 12 kg batch achieved 64% isolated yield
- Purity: 99.2% by qNMR
Challenges and Limitations
Regioselectivity in Imidazole Formation
Competing pathways during cyclocondensation lead to:
- 4-Phenyl regioisomer (15–18%)
- Thione-thiol tautomerism complicating purification
Stability Profile
Degradation Pathways :
- Hydrolysis: Acetamide cleavage at pH <3 or >10
- Oxidation: Sulfide → sulfoxide (t₁/₂ = 72 hours at 40°C)
Q & A
Q. What synthetic routes are recommended for N-(2-methoxy-5-methylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the preparation of the imidazole core followed by sulfanyl-acetamide coupling. Key steps include:
- Imidazole ring formation : Cyclization of substituted phenylglyoxals with thiourea derivatives under acidic conditions .
- Sulfanyl linkage introduction : Reacting the imidazole-thiol intermediate with 2-chloro-N-(2-methoxy-5-methylphenyl)acetamide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) .
- Optimization : Control temperature (60–80°C), solvent choice (DMF or acetonitrile), and stoichiometric ratios (1:1.2 thiol-to-chloroacetamide) to achieve yields >75% .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .
Q. How can the compound’s structure be validated using spectroscopic and crystallographic methods?
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, imidazole protons at δ 7.2–7.5 ppm) .
- X-ray crystallography : Employ SHELX software for single-crystal structure determination. Key parameters: space group, unit cell dimensions, and R-factor (<0.05 for high confidence) .
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~424 g/mol) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
- Anticancer potential : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess IC₅₀ values .
- Enzyme inhibition : Evaluate COX-1/2 or lipoxygenase (LOX) activity using spectrophotometric methods .
Advanced Research Questions
Q. Which computational methods predict the compound’s electronic properties and reactivity?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, Mulliken charges, and electrostatic potential surfaces using B3LYP/6-31G(d) basis sets. These predict nucleophilic/electrophilic sites and redox behavior .
- Molecular docking : Simulate binding interactions with biological targets (e.g., COX-2 or kinase enzymes) using AutoDock Vina. Prioritize docking poses with lowest binding energies (ΔG < -8 kcal/mol) .
Q. How can discrepancies in biological activity data across studies be resolved?
- Assay standardization : Ensure consistent cell lines (e.g., ATCC-validated), culture conditions, and compound solubility (use DMSO stock solutions <0.1% v/v) .
- Data normalization : Compare results to positive controls (e.g., doxorubicin for cytotoxicity) and report activity as % inhibition ± SEM .
- Meta-analysis : Use tools like RevMan to aggregate data from multiple studies, identifying outliers via funnel plots .
Q. What structural modifications enhance pharmacokinetic properties while retaining efficacy?
- Bioisosteric replacement : Substitute the methoxy group with trifluoromethoxy to improve metabolic stability .
- Prodrug design : Introduce ester linkages at the acetamide moiety for enhanced oral bioavailability .
- Solubility optimization : Add polar groups (e.g., hydroxyl or amine) to the phenyl ring, balancing logP values (target 2–3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
